Eprosartan

Catalog No.
S527311
CAS No.
133040-01-4
M.F
C23H24N2O4S
M. Wt
424.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eprosartan

CAS Number

133040-01-4

Product Name

Eprosartan

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+

InChI Key

OROAFUQRIXKEMV-LDADJPATSA-N

SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O

Solubility

Insoluble (mesylate form)
In water, 1.9X10-2 mg/L at 25 °C (est)
8.66e-03 g/L

Synonyms

Eprosartan; Teveten; SK&F108566; SK&F-108566; SK&F 108566;

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O

Description

The exact mass of the compound Eprosartan is 424.1457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (mesylate form)in water, 1.9x10-2 mg/l at 25 °c (est)8.66e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiovascular Disease:

Eprosartan's ability to block the angiotensin II receptor has led researchers to investigate its effects on various aspects of cardiovascular health. Studies have explored its potential role in:

  • Heart Failure: Eprosartan is not a first-line treatment for heart failure, but some research suggests it may offer benefits in specific patient groups ().
  • Atherosclerosis: Eprosartan might play a role in slowing the progression of atherosclerosis, the buildup of plaque in arteries, though more research is needed to confirm this ().

Kidney Disease:

Angiotensin II plays a role in kidney function. Studies have investigated whether Eprosartan could help protect kidney function in patients with:

  • Diabetic Nephropathy: Eprosartan may help slow the progression of kidney damage in patients with diabetes ().

Other Areas of Research:

Eprosartan's potential benefits are being explored in other areas, including:

  • Neuroprotection: Eprosartan might have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease, but more research is needed ().
  • COVID-19: Early stage research is investigating whether Eprosartan could be helpful in treating COVID-19 (). It's important to note that this is a very new area of exploration and more studies are needed to determine its effectiveness.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from methanol

XLogP3

4.5

Exact Mass

424.1457

LogP

3.9
log Kow = 6.37 (est)
3.9

Appearance

Solid powder

Melting Point

248-250 °C (mesylate form)
260-261 °C
248-250°C(mesylateform)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2KH13Z0S0Y

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

Eprosartan is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the management of hypertension alone or in combination with other classes of antihypertensive agents. Also used as a first-line agent in the treatment of diabetic nephropathy, as well as a second-line agent in the treatment of congestive heart failure (only in those intolerant of ACE inhibitors).
FDA Label

Livertox Summary

Eprosartan is an angiotensin II receptor blocker used in the therapy of hypertension. Eprosartan is associated with a low rate of transient serum aminotransferase elevations but has yet to be linked to instances of acute liver injury.

Drug Classes

Angiotensin II Receptor Antagonists

Therapeutic Uses

Angiotensin II Type 2 Receptor Blockers; Antihypertensive Agents
Teveten is indicated for the treatment of hypertension. It may be used alone or in combination with other antihypertensives such as diuretics and calcium channel blockers. /Included in US product labeling/
Both angiotensin II receptor antagonists /including eprosartan/ and ACE inhibitors have been shown to slow the rate of progression of renal disease in hypertensive patients with diabetes mellitus and microalbuminuria or overt nephropathy, and use of a drug from either class is recommended in such patients. /NOT included in US product label/
Angiotensin II receptor antagonists /inlcuding eprosartan/ have been used in the management of congestive heart failure. While angiotensin II receptor antagonists appear to share the hemodynamic effects of ACE inhibitors, some experts state that, in the absence of data documenting comparable long-term cardiovascular and/or renal benefits, angiotensin II receptor antagonists should be reserved principally for patients in whom ACE inhibitors are indicated but who are unable to tolerate the drugs (e.g., because of intractable cough or angioedema). /NOT included in US product label/

Pharmacology

Angiotensin II, the principal pressor agent of the renin-angiotensin system, is formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme [kininase II]. It is responsible for effects such as vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium. Eprosartan selectively blocks the binding of angiotensin II to the AT1 receptor, which in turn leads to multiple effects including vasodilation, a reduction in the secretion of vasopressin, and reduction in the production and secretion of aldosterone. The resulting effect is a decrease in blood pressure.
Eprosartan is a competitive and reversible angiotensin II receptor antagonist with anti-hypertensive property. Eprosartan blocks the binding of angiotensin II to the angiotensin (AT)1 receptor in vascular smooth muscle, thereby blocking the principal pressor action of angiotensin II on the renin-angiotensin system resulting in vascular dilatation. In addition, this agent blocks angiotensin II -induced stimulation of aldosterone synthesis and secretion by the adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Furthermore, eprosartan inhibits sympathetic norepinephrine production, thereby further reducing blood pressure.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09C - Angiotensin ii receptor blockers (arbs), plain
C09CA - Angiotensin ii receptor blockers (arbs), plain
C09CA02 - Eprosartan

Mechanism of Action

Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Eprosartan has also been shown to bind to AT1 receptors both presynaptically and synaptically. Its action on presynaptic AT1 receptors results in the inhibition of sympathetically stimulated noradrenaline release. Unlike ACE inhibitors, eprosartan and other ARBs do not interfere with response to bradykinins and substance P, which allows for the absence of adverse effects that are present in ACE inhibitors (eg. dry cough).
Angiotensin II (AII) receptor blockers offer an alternative means of blocking the renin-angiotensin-aldosterone system (RAAS) to angiotensin converting enzyme (ACE) inhibitors. Being highly selective for the AII receptor subtype AT(1), AII receptor blockers may avoid side-effects associated with ACE inhibitor treatment, such as cough. Eprosartan is a non-biphenyl, non-tetrazole competitive blocker that is chemically distinct from other AII receptor blockers, which may account for differences in its pharmacological properties. It induces dual blockade of AT(1) receptors both presynaptically and postsynaptically, reducing sympathetic nerve activity to a significantly greater degree than other AT(1) receptor blockers. ...
Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (kininase II)), a potent vasoconstrictor, is the principal pressor agent of the renin-angiotensin system. Angiotensin II also stimulates aldosterone synthesis and secretion by the adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Blockade of the AT1 receptor removes the negative feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II do not overcome the effect of eprosartan on blood pressure. Teveten does not inhibit kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin; whether this has clinical relevance is not known. It does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation.
Selective blockade of the angiotensin II AT1 receptor represents a novel mechanism for interrupting the renin-angiotensin system without altering the potential benefits of AT2 receptor stimulation. This selective inhibition produces none of the disadvantages associated with reduced bradykinin metabolism and angiotensin II generated by non-angiotensin-converting enzyme pathways. Eprosartan is a potent (1.4 nmol/L) AT1 receptor antagonist that competitively blocks angiotensin II-induced vascular contraction. In various animal models of disease, including hypertension and stroke, eprosartan is effective in reducing disease progression. Eprosartan also has sympathoinhibitory activity, as demonstrated by an inhibition of the pressor responses induced by activation of sympathetic outflow through spinal cord stimulation in pithed rats. In contrast, some of the other angiotensin II receptor antagonists, such as losartan, at equivalent angiotensin II blocking doses, have no effect on sympathetic nervous system activity. Because eprosartan can inhibit both the direct effects of angiotensin II as well as the indirect effects that are mediated by enhanced sympathetic neurotransmission, this may represent an important advance in the treatment of elevated systolic blood pressure.
Although these agents /angiotensin II receptor antagonists/ are similar to ACE inhibitors in that they decrease the effects of angiotensin II, rather than decreasing the formation of angiotensin II, drugs antagonize angiotensin II at the type I angiotensin receptor. This allows the drugs to inhibit the vasoconstrictive and aldosterone promoting effects of angiotensin II without interfering with bradykinin degradation, significantly reducing the adverse effects of cough and angioedema seen with ACE inhibitor therapy. ... /Angiotensin II receptor antagonists/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]

Vapor Pressure

3.3X10-15 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

133040-01-4

Associated Chemicals

Eprosartan mesylate; 144143-96-4

Wikipedia

Eprosartan

Drug Warnings

/BOXED WARNING/ WARNING: FETAL TOXICITY. When pregnancy is detected, discontinue Teveten as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Teveten as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. In the unusual case that there is no appropriate alternative to therapy with drugs affecting the renin-angiotensin system for a particular patient, apprise the mother of the potential risk to the fetus. Perform serial ultrasound examination to assess the intra-amniotic environment. If oligohydramnios is observed, discontinue Teveten, unless it is considered lifesaving for the mother. Fetal testing may be appropriate, based on the week of pregnancy. Patients and physicians should be aware, however, that oligohydramnios may not appear until after the fetus has sustained irreversible injury.
Neonates with a history of in utero exposure to Teveten: If oliguria or hypotension occurs, direct attention toward support of blood pressure and renal perfusion. Exchange transfusions or dialysis may be required as a means of reversing hypotension and/or substituting for disordered renal function.
FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./
For more Drug Warnings (Complete) data for EPROSARTAN (17 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of eprosartan following oral administration is typically 5 to 9 hours.
... The mean terminal elimination half-life of eprosartan following multiple oral doses of 600 mg was approximately 20 hours. ...
After oral administration of eprosartan to healthy volunteers ... the drug's terminal elimination half-life is typically 5-9 hours after oral administration. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J. A. Finkelstein et al., European Patent Office patent 403159 (1990 to SmithKline Beckman); eidem, United States of America patent 5185351 (1993 to SmithKline Beecham).
Methyl 4-(bromomethyl)benzoate and 5-chloro-2-propylimidazole are condensed using potassium carbonate in DMF to give the 1-(4-methoxycarbonyl)benzyl derivative of the imidazole (I). I, with the monomethyl ester of 2-thenylmalonate, in a solution of piperidine and pyridine in toluene forms the dimethyl ester of eprosartan, which is saponified to the diacid. The mesylate salt is obtained with methanesulfonic acid. /Eprosartan mesylate/

Storage Conditions

Store at controlled room temperature 20 to 25 °C (68 to 77 °F).
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

Increases in serum lithium concentrations and lithium toxicity have been reported during concomitant administration of lithium with angiotensin II receptor agonists. Monitor serum lithium levels during concomitant use.
Do not co-administer aliskiren with Teveten in patients with diabetes. Avoid use of aliskiren with Teveten in patients with renal impairment (GFR <60 mL/min).
Dual blockade of the renin-angiotensin system (RAS) with angiotensin receptor blockers, ACE inhibitors, or aliskiren is associated with increased risks of hypotension, hyperkalemia, and changes in renal function (including acute renal failure) compared to monotherapy. Most patients receiving the combination of two RAS inhibitors do not obtain any additional benefit compared to monotherapy. In general, avoid combined use of RAS inhibitors. Closely monitor blood pressure, renal function and electrolytes in patients on Teveten and other agents that affect the RAS.
Potential pharmacologic interaction (attenuated hypotensive effects) when angiotensin II receptor antagonists are used concomitantly with nonsteroidal anti-inflammatory agents (NSAIAs), including selective cyclooxygenase-2 (COX-2) inhibitors. Possible deterioration of renal function in geriatric, volume-depleted (including those receiving concomitant diuretic therapy), or renally impaired patients; renal function should be monitored periodically in patients receiving concomitant therapy with eprosartan and an NSAIA, including selective COX-2 inhibitors.
For more Interactions (Complete) data for EPROSARTAN (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Takezako T, Unal H, Karnik SS, Node K. Current topics in angiotensin II type 1 receptor research: Focus on inverse agonism, receptor dimerization and biased agonism. Pharmacol Res. 2017 Sep;123:40-50. doi: 10.1016/j.phrs.2017.06.013. Epub 2017 Jun 23. Review. PubMed PMID: 28648738; PubMed Central PMCID: PMC5567726.
2: Yang R, Luo Z, Liu Y, Sun M, Zheng L, Chen Y, Li Y, Wang H, Chen L, Wu M, Zhao H. Drug Interactions with Angiotensin Receptor Blockers: Role of Human Cytochromes P450. Curr Drug Metab. 2016;17(7):681-91. Review. PubMed PMID: 27216792.
3: Castilla-Guerra L, Fernandez-Moreno Mdel C. Chronic Management of Hypertension after Stroke: The Role of Ambulatory Blood Pressure Monitoring. J Stroke. 2016 Jan;18(1):31-7. doi: 10.5853/jos.2015.01102. Epub 2015 Dec 17. Review. PubMed PMID: 26687120; PubMed Central PMCID: PMC4747066.
4: Zaiken K, Hudd TR, Cheng JW. A review of the use of angiotensin receptor blockers for the prevention of cardiovascular events in patients with essential hypertension without compelling indications. Ann Pharmacother. 2013 May;47(5):686-93. doi: 10.1345/aph.1R273. Epub 2013 Apr 12. Review. PubMed PMID: 23585649.
5: Spinar J, Vitovec J. [AII antagonists in the treatment of hypertension and prevention of CVA]. Vnitr Lek. 2013 Jan;59(1):71-8. Review. Czech. PubMed PMID: 23565527.
6: Michel MC, Foster C, Brunner HR, Liu L. A systematic comparison of the properties of clinically used angiotensin II type 1 receptor antagonists. Pharmacol Rev. 2013 Mar 13;65(2):809-48. doi: 10.1124/pr.112.007278. Print 2013 Apr. Review. PubMed PMID: 23487168.
7: Imaizumi S, Miura S, Yahiro E, Uehara Y, Komuro I, Saku K. Class- and molecule-specific differential effects of angiotensin II type 1 receptor blockers. Curr Pharm Des. 2013;19(17):3002-8. Review. PubMed PMID: 23176212.
8: Spinar J, Vítovec J. [AII antagonists (candesartan and irbesartan) in the treatment of cardiovascular diseases]. Vnitr Lek. 2012 Oct;58(10):755-60. Review. Czech. PubMed PMID: 23121062.
9: Awada A. [Primary and secondary prevention of ischemic stroke]. J Med Liban. 2011 Oct-Dec;59(4):213-9. Review. French. PubMed PMID: 22746010.
10: Kurtz TW, Kajiya T. Differential pharmacology and benefit/risk of azilsartan compared to other sartans. Vasc Health Risk Manag. 2012;8:133-43. doi: 10.2147/VHRM.S22595. Epub 2012 Feb 28. Review. PubMed PMID: 22399858; PubMed Central PMCID: PMC3295635.
11: Derosa G, Maffioli P. Nifedipine and telmisartan for the treatment of hypertension: the TALENT study. Expert Rev Cardiovasc Ther. 2011 Dec;9(12):1499-503. doi: 10.1586/erc.11.155. Review. PubMed PMID: 22103868.
12: Verdecchia P, Angeli F, Repaci S, Mazzotta G, Gentile G, Reboldi G. Comparative assessment of angiotensin receptor blockers in different clinical settings. Vasc Health Risk Manag. 2009;5:939-48. Epub 2009 Nov 16. Review. PubMed PMID: 19997575; PubMed Central PMCID: PMC2788599.
13: Plosker GL. Eprosartan: a review of its use in hypertension. Drugs. 2009;69(17):2477-99. doi: 10.2165/11203980-000000000-00000. Review. PubMed PMID: 19911859.
14: Armario P, de la Sierra A. Antihypertensive treatment and stroke prevention: are angiotensin receptor blockers superior to other antihypertensive agents? Ther Adv Cardiovasc Dis. 2009 Jun;3(3):197-204. doi: 10.1177/1753944709104164. Epub 2009 May 14. Review. PubMed PMID: 19443514.
15: Theodoratou D, Maniadakis N, Fragoulakis V, Stamouli E. Analysis of published economic evaluations of angiotensin receptor blockers. Hellenic J Cardiol. 2009 Mar-Apr;50(2):105-18. Review. PubMed PMID: 19329412.
16: Al Khalaf MM, Thalib L, Doi SA. Cardiovascular outcomes in high-risk patients without heart failure treated with ARBs: a systematic review and meta-analysis. Am J Cardiovasc Drugs. 2009;9(1):29-43. doi: 10.2165/00129784-200909010-00004. Review. PubMed PMID: 19178130.
17: Blankestijn PJ, Rupp H. Clinical profile of eprosartan: a different angiotensin II receptor blocker. Cardiovasc Hematol Agents Med Chem. 2008 Oct;6(4):253-7. Review. PubMed PMID: 18855637; PubMed Central PMCID: PMC2748700.
18: Rupp H. Risk reduction by preventing stroke: need for blockade of angiotensin II and catecholamines? Curr Med Res Opin. 2007 Nov;23 Suppl 5:S25-9. doi: 10.1185/030079907X260737. Review. PubMed PMID: 18093411.
19: Shlyakhto E. Observational Study on Cognitive function And systolic blood pressure Reduction (OSCAR): preliminary analysis of 6-month data from > 10,000 patients and review of the literature. Curr Med Res Opin. 2007 Nov;23 Suppl 5:S13-8. doi: 10.1185/030079907X260719. Review. PubMed PMID: 18093409.
20: Ram CV. Angiotensin blockade with eprosartan: vascular and functional implications. Curr Med Res Opin. 2007 Nov;23 Suppl 5:S5-11. doi: 10.1185/030079907X260700. Review. PubMed PMID: 18093408.

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